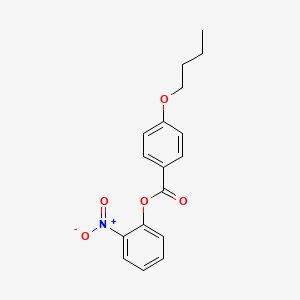

2-Nitrophenyl 4-butoxybenzoate

Description

Contextualization within Nitro-Substituted Aromatic Esters

4-Nitrophenyl 4-butoxybenzoate belongs to the class of organic compounds known as nitro-substituted aromatic esters. This classification signifies the presence of two key functional groups: an ester group (-COO-) linking two aromatic rings, and a nitro group (-NO₂) attached to one of these rings. The nitro group is strongly electron-withdrawing, a property that significantly influences the compound's chemical behavior. wikipedia.org This electron-withdrawing nature makes adjacent C-H bonds more acidic and can retard electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.orgacs.org

In the context of aromatic esters, the presence of an electron-withdrawing group like a nitro substituent increases the rate of reactions such as hydrolysis. numberanalytics.com These compounds are often synthesized via methods like Steglich esterification, reacting an appropriate acid (4-alkyloxybenzoic acid) with a phenol (B47542) (4-nitrophenol). arxiv.orgresearchgate.net Nitro-substituted aromatic esters serve as versatile intermediates in organic synthesis. numberanalytics.comgoogle.com The nitro group, for instance, can be selectively reduced to form an amine, opening pathways to a different class of functional molecules. researchgate.net

Overview of Liquid Crystalline Behavior and Mesophase Formation

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. mdpi.com Molecules that form liquid crystal phases (mesogens) are typically elongated and rod-shaped. mdpi.comtandfonline.com

Research indicates that 4-Nitrophenyl 4-butoxybenzoate, in its pure form, is non-mesomorphic, meaning it does not exhibit a liquid crystal phase upon heating. researchgate.net Instead, it transitions directly from a crystalline solid to an isotropic liquid. The melting point has been reported with some variation, including 55°C researchgate.net, 56.5°C electronicsandbooks.com, and in the range of 61.2–62.6°C. researchgate.net

Despite being non-mesogenic on its own, its molecular structure is conducive to liquid crystal behavior, featuring an almost stretched form with a molecular length of 17.505 Å and an imbricated (overlapping) crystal structure characteristic of liquid crystal precursors. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₇NO₅ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 17.994 (5) |

| b (Å) | 4.0592 (9) |

| c (Å) | 21.625 (5) |

| β (°) | 99.634 (5) |

| Volume (ų) | 1557.2 (6) |

| Z (molecules/unit cell) | 4 |

The significance of 4-Nitrophenyl 4-butoxybenzoate in the study of liquid crystals lies in its behavior in binary mixtures. When mixed with certain azo-ester mesogens, the resulting systems are mesogenic and exhibit a nematic phase, which is characterized by molecules having long-range orientational order but no positional order. researchgate.netunifi.it For example, in a binary system with 4-(4'-n-butoxybenzoyloxy)3-methylphenyl azo-2'',4''-dimethylbenzene, a nematic phase with a threaded or marble texture is observed. researchgate.net This induced mesomorphism makes it a valuable component for studying the physical properties of liquid crystal mixtures. researchgate.net

Significance in Contemporary Organic Synthesis and Advanced Materials Science

In organic synthesis, 4-Nitrophenyl 4-butoxybenzoate is primarily used as a precursor or intermediate. electronicsandbooks.com Its synthesis has been well-documented, typically involving the reaction of 4-butoxybenzoyl chloride with 4-nitrophenol (B140041). electronicsandbooks.com The functional groups of the molecule allow for further chemical modifications, making it a useful building block for more complex molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

579521-72-5 |

|---|---|

Molecular Formula |

C17H17NO5 |

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(2-nitrophenyl) 4-butoxybenzoate |

InChI |

InChI=1S/C17H17NO5/c1-2-3-12-22-14-10-8-13(9-11-14)17(19)23-16-7-5-4-6-15(16)18(20)21/h4-11H,2-3,12H2,1H3 |

InChI Key |

RPAZMDUPHFXMKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Nitrophenyl 4 Butoxybenzoate

Established Esterification Protocols

The formation of the ester bond between a carboxylic acid and an alcohol can be achieved through several well-documented methods. For the synthesis of 2-Nitrophenyl 4-butoxybenzoate, two primary protocols are particularly relevant: condensation-based methods like the Steglich esterification and activation-based methods involving acyl chlorides.

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols under neutral conditions. nih.gov First described by Wolfgang Steglich in 1978, this reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling reagent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org

The reaction mechanism proceeds through the activation of the carboxylic acid (4-butoxybenzoic acid) by DCC. The carboxylic acid adds to one of the double bonds of DCC, forming an O-acylisourea intermediate. organic-chemistry.org This intermediate is highly reactive, behaving similarly to a carboxylic acid anhydride. organic-chemistry.org The alcohol (2-nitrophenol) can then perform a nucleophilic attack on the activated acyl group.

A crucial aspect of the Steglich esterification is the role of DMAP. While the alcohol can react directly with the O-acylisourea, the reaction can be slow and may lead to a side reaction where the O-acylisourea rearranges into a stable N-acylurea, which is unreactive towards the alcohol. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, reacts rapidly with the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). organic-chemistry.org This intermediate does not undergo rearrangement and is readily attacked by the alcohol to form the desired ester, this compound, and regenerating the DMAP catalyst. organic-chemistry.org The water generated during the reaction is consumed by DCC, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration. wikipedia.org

The reaction is typically performed at room temperature in aprotic solvents like dichloromethane (B109758). wikipedia.orgorgsyn.org Its mild conditions make it suitable for substrates that may be sensitive to harsher, more traditional esterification methods. wikipedia.org

Table 1: Key Reagents in Steglich Esterification

| Reagent | Function |

|---|---|

| 4-Butoxybenzoic Acid | Carboxylic acid substrate |

| 2-Nitrophenol (B165410) | Alcohol substrate |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent, activates the carboxylic acid and dehydrates |

An alternative and robust strategy for synthesizing this compound involves a two-step process: the conversion of the carboxylic acid to a more reactive derivative, the acyl chloride, followed by its reaction with the phenol (B47542).

The first step is the preparation of 4-butoxybenzoyl chloride from 4-butoxybenzoic acid. This is a standard transformation in organic synthesis, commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). libretexts.org When using thionyl chloride, the reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. A significant advantage of using thionyl chloride or oxalyl chloride is that the byproducts of the reaction (SO₂, HCl, CO₂, CO) are gaseous, which simplifies the purification of the resulting acyl chloride. libretexts.org A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction with thionyl or oxalyl chloride.

Once 4-butoxybenzoyl chloride is isolated, it is reacted with 2-nitrophenol. Due to the high reactivity of the acyl chloride, this reaction proceeds readily. It is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct of the condensation reaction.

Synthesis of Precursor Molecules

The successful synthesis of the target ester is contingent upon the availability of its precursors, 4-butoxybenzoic acid and 2-nitrophenol.

4-Butoxybenzoic acid is synthesized from 4-hydroxybenzoic acid via a Williamson ether synthesis. prepchem.com In this procedure, the phenolic hydroxyl group of 4-hydroxybenzoic acid is first deprotonated by a base, typically sodium hydroxide (B78521), to form a sodium phenoxide intermediate. prepchem.com This nucleophilic phenoxide is then reacted with an alkyl halide, in this case, 1-bromobutane. prepchem.com The reaction involves the nucleophilic substitution of the bromide by the phenoxide, forming the ether linkage. The mixture is typically heated under reflux in a solvent like ethanol (B145695) to ensure the reaction goes to completion. prepchem.com After the reaction, the mixture is acidified to precipitate the 4-butoxybenzoic acid product, which can then be purified by recrystallization. prepchem.com

Table 2: Typical Reaction Conditions for 4-Butoxybenzoic Acid Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 4-Hydroxybenzoic acid | prepchem.com |

| Reagents | 1-Bromobutane, Sodium Hydroxide | prepchem.com |

| Solvent | Ethanol | prepchem.com |

| Temperature | Reflux | prepchem.com |

2-Nitrophenol is commonly prepared by the direct nitration of phenol. prepchem.com This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid, or by using sodium nitrate (B79036) in the presence of concentrated sulfuric acid. prepchem.comgoogle.com The reaction must be performed at low temperatures, generally below 20°C, to control the rate of reaction and minimize the formation of dinitrated and other byproducts. prepchem.com

The nitration of phenol yields a mixture of ortho- and para-nitrophenol isomers. prepchem.com The separation of these isomers is conveniently achieved by steam distillation. 2-Nitrophenol is volatile in steam due to intramolecular hydrogen bonding between the hydroxyl group and the nitro group, which reduces its boiling point and water solubility. In contrast, 4-nitrophenol (B140041) exhibits strong intermolecular hydrogen bonding, making it less volatile. prepchem.com Therefore, 2-nitrophenol distills over with the steam, while 4-nitrophenol remains in the distillation flask and can be recovered upon cooling and filtration. prepchem.com

Optimization of Reaction Parameters and Process Efficiency

Optimizing the synthesis of this compound requires careful consideration of various reaction parameters to maximize yield and purity while minimizing reaction time and byproducts. The key factors for optimization depend on the chosen synthetic route.

For the Steglich esterification route, critical parameters to optimize include:

Molar Ratios: The stoichiometry of the carboxylic acid, alcohol, DCC, and DMAP is crucial. While the acid and alcohol are typically used in near-equimolar amounts, a slight excess of DCC is often employed to ensure complete reaction. The amount of DMAP catalyst is also a key variable; typically 5-10 mol% is sufficient to accelerate the reaction effectively without complicating purification. organic-chemistry.org

Temperature: While the reaction is known to proceed at room temperature, gentle heating or cooling might be necessary depending on the reactivity of the specific substrates to balance reaction rate against the formation of the N-acylurea side product. wikipedia.org

Solvent: The choice of an anhydrous aprotic solvent, such as dichloromethane or diethyl ether, is important for reaction efficiency. orgsyn.org

For the acyl chloride route, optimization is a two-stage process:

Acyl Chloride Formation: Parameters include the choice of chlorinating agent (e.g., thionyl chloride vs. oxalyl chloride), the use and amount of a catalyst like DMF, and the reaction temperature and time. For instance, a reaction with thionyl chloride might be stirred at room temperature for several hours before being gently heated to ensure completion. researchgate.net

Esterification Step: The key factors are the choice of base (e.g., pyridine, triethylamine), the solvent, and the temperature for the coupling reaction. The rate of addition of the acyl chloride to the solution of 2-nitrophenol and base can also be controlled to manage the exothermicity of the reaction.

In both methodologies, process efficiency is enhanced by effective purification strategies. For the Steglich method, this involves the simple filtration of the precipitated dicyclohexylurea. organic-chemistry.org For the acyl chloride method, purification often involves aqueous washes to remove the base and any remaining starting materials, followed by recrystallization or chromatography of the final product.

Convergent and Multi-Step Synthesis Strategies for this compound

Scheme 1: Convergent Synthesis of this compound

Branch A: Synthesis of 2-Nitrophenol

Branch B: Synthesis of 4-Butoxybenzoyl Chloride

Final Convergent Step: Esterification to yield this compound

Branch A: Multi-step Synthesis of 2-Nitrophenol

The synthesis of the 2-nitrophenol intermediate begins with the nitration of phenol. This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, which then require separation.

Step A1: Nitration of Phenol

Phenol is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to prevent over-nitration and the formation of byproducts.

| Reactants/Reagents | Role | Reaction Conditions | Product(s) |

| Phenol | Starting Material | Temperature kept below 20°C | o-nitrophenol and p-nitrophenol |

| Sodium Nitrate/Sulfuric Acid | Nitrating Agent | Aqueous solution, dropwise addition | |

| Water | Solvent |

The reaction mixture, a tarry substance containing both isomers, is then neutralized, typically with chalk, before separation.

Step A2: Isomer Separation

The ortho and para isomers of nitrophenol can be separated based on their different physical properties, most notably their volatility in steam. o-Nitrophenol is capable of forming intramolecular hydrogen bonds, which reduces its boiling point and allows it to be readily separated by steam distillation. google.com

| Separation Technique | Principle | Product Isolated |

| Steam Distillation | Intramolecular hydrogen bonding in o-nitrophenol leads to higher volatility. | 2-Nitrophenol (distillate) |

| Filtration/Recrystallization | The less volatile p-nitrophenol remains in the distillation residue and can be purified by recrystallization. | 4-Nitrophenol (residue) |

Branch B: Multi-step Synthesis of 4-Butoxybenzoyl Chloride

The second key intermediate, 4-butoxybenzoyl chloride, is synthesized in two steps starting from 4-hydroxybenzoic acid.

Step B1: Synthesis of 4-Butoxybenzoic Acid

This step is an example of the Williamson ether synthesis. 4-Hydroxybenzoic acid is reacted with an alkyl halide, in this case, 1-bromobutane, in the presence of a base.

| Reactants/Reagents | Role | Reaction Conditions | Product |

| 4-Hydroxybenzoic Acid | Starting Material | Reflux in ethanol | 4-Butoxybenzoic acid |

| 1-Bromobutane | Alkylating Agent | ||

| Sodium Hydroxide | Base | ||

| Ethanol/Water | Solvent |

The product, 4-butoxybenzoic acid, is isolated by distilling off the ethanol, adding water, washing with ether, and then acidifying the aqueous solution to precipitate the carboxylic acid. prepchem.com The solid product is then collected by filtration and can be further purified by recrystallization from ethanol. prepchem.com

Step B2: Synthesis of 4-Butoxybenzoyl Chloride

The prepared 4-butoxybenzoic acid is then converted to its more reactive acid chloride derivative. This is a standard procedure in organic synthesis, often accomplished using thionyl chloride or oxalyl chloride.

| Reactants/Reagents | Role | Reaction Conditions | Product |

| 4-Butoxybenzoic Acid | Starting Material | Reaction with thionyl chloride, often with gentle heating. | 4-Butoxybenzoyl chloride |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent |

Excess thionyl chloride is typically removed by distillation under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.

Final Convergent Step: Esterification

In the final step of this convergent synthesis, the two independently synthesized intermediates, 2-nitrophenol and 4-butoxybenzoyl chloride, are reacted to form the desired ester, this compound. This reaction is a nucleophilic acyl substitution.

| Reactants/Reagents | Role | Reaction Conditions | Product |

| 2-Nitrophenol | Nucleophile | Often carried out in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. | This compound |

| 4-Butoxybenzoyl Chloride | Electrophile | Anhydrous conditions are preferred. | |

| Pyridine (or other base) | Acid Scavenger |

The reaction proceeds by the attack of the hydroxyl group of 2-nitrophenol on the carbonyl carbon of 4-butoxybenzoyl chloride, with the subsequent elimination of hydrogen chloride. The base is crucial for driving the reaction to completion by neutralizing the acidic byproduct. The final product can be purified using standard techniques such as recrystallization or column chromatography.

Advanced Spectroscopic and Structural Elucidation of 2 Nitrophenyl 4 Butoxybenzoate

Spectroscopic Characterization Techniques

Spectroscopic methods provide a non-destructive means to probe the molecular environment of 2-Nitrophenyl 4-butoxybenzoate, offering detailed information on its constituent atoms and their interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both the 2-nitrophenyl and 4-butoxybenzoate rings, as well as the aliphatic protons of the butoxy chain. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating butoxy group. The protons on the 2-nitrophenyl ring would likely appear at lower field strengths (higher ppm values) due to the deshielding effect of the nitro group. The protons on the 4-butoxybenzoate ring would show characteristic splitting patterns, with the protons ortho to the ester linkage and the butoxy group being influenced by their respective electronic effects. The protons of the butoxy group would appear in the upfield region of the spectrum, with the methylene (B1212753) group adjacent to the oxygen atom (O-CH₂) exhibiting a downfield shift compared to the other methylene and methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 160-170 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the attached functional groups. The carbon attached to the nitro group (C-NO₂) would be significantly downfield. The carbons of the butoxy chain will be found in the upfield region of the spectrum.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| Aromatic (2-nitrophenyl) | 7.5 - 8.2 | 120 - 150 |

| Aromatic (4-butoxybenzoate) | 6.9 - 8.0 | 115 - 165 |

| -O-CH₂- (butoxy) | ~4.0 | ~68 |

| -CH₂- (butoxy) | 1.5 - 1.8 | ~31, ~19 |

| -CH₃ (butoxy) | ~0.9 | ~14 |

| C=O (ester) | - | ~164 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on the absorption of infrared radiation by specific functional groups. The FT-IR spectrum of this compound is expected to show several key absorption bands. A strong absorption band around 1740-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C-H stretching vibrations of the aliphatic butoxy group would be observed in the 2960-2850 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages would likely be found in the 1300-1000 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| C=O Ester Stretch | 1740 - 1720 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric NO₂ Stretch | 1530 - 1500 |

| Symmetric NO₂ Stretch | 1350 - 1330 |

| C-O Stretch (Ester and Ether) | 1300 - 1000 |

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₇NO₅), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for esters include cleavage of the C-O bond, leading to the formation of acylium ions. For this molecule, characteristic fragments would likely correspond to the 2-nitrophenoxy radical and the 4-butoxybenzoyl cation.

| Ion | Expected m/z | Description |

|---|---|---|

| [C₁₇H₁₇NO₅]⁺ | 315.11 | Molecular Ion |

| [C₁₁H₁₃O₂]⁺ | 177.09 | 4-Butoxybenzoyl cation |

| [C₆H₄NO₃]• | 138.02 | 2-Nitrophenoxy radical |

Solid-State Structural Analysis

While spectroscopic techniques provide information about the molecule in solution or in the gas phase, solid-state analysis is crucial for understanding the arrangement of molecules in a crystalline lattice.

Single Crystal X-ray Diffraction (SCXRD) for Crystal and Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the unit cell can be determined, providing detailed information about bond lengths, bond angles, and torsion angles.

For a related compound, 4-formyl-2-nitrophenyl benzoate (B1203000), SCXRD analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The aromatic rings in this molecule were found to be oriented at a dihedral angle of 46.37 (8)°. researchgate.net The central ester moiety was essentially planar. researchgate.net In the crystal structure of 4-formyl-2-nitrophenyl benzoate, molecules are linked by weak C-H···O interactions, forming helical chains. researchgate.net

It is anticipated that an SCXRD study of this compound would similarly reveal its crystal system, space group, and unit cell dimensions. The analysis would precisely define the molecular conformation, including the dihedral angle between the two aromatic rings and the planarity of the ester group. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, which govern the packing of the molecules in the crystal lattice.

| Crystallographic Parameter | Value (for 4-formyl-2-nitrophenyl benzoate) researchgate.net | Expected Information for this compound |

|---|---|---|

| Crystal System | Monoclinic | To be determined |

| Space Group | P2₁/c | To be determined |

| a (Å) | 11.3478 (11) | To be determined |

| b (Å) | 3.7101 (5) | To be determined |

| c (Å) | 27.723 (2) | To be determined |

| β (°) | 94.979 (9) | To be determined |

| Volume (ų) | 1162.8 (2) | To be determined |

| Z | 4 | To be determined |

| Dihedral Angle between Rings (°) | 46.37 (8) | To be determined |

Computational and Theoretical Modeling of 2 Nitrophenyl 4 Butoxybenzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Energy Surfaces

Density Functional Theory (DFT) is a workhorse of computational chemistry that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost.

A primary application of DFT is geometry optimization. In this process, the algorithm systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible ground-state energy. This optimized geometry corresponds to the most stable structure of the molecule in the gas phase. The output of a DFT geometry optimization provides crucial data, including:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Furthermore, by calculating the energy at various fixed dihedral angles, a potential energy surface (PES) can be mapped. This surface reveals the energy barriers to rotation around key single bonds, providing insight into the molecule's flexibility and the relative stability of different conformers.

Table 1: Illustrative Data from a DFT Geometry Optimization for a Phenyl Benzoate (B1203000) System

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Dihedral Angle (Ring 1 - Ester) | Torsion angle defining the orientation of the nitrophenyl ring relative to the ester plane. | 40° - 60° |

| Dihedral Angle (Ester - Ring 2) | Torsion angle defining the orientation of the butoxybenzoate ring relative to the ester plane. | 5° - 20° |

| C=O Bond Length | Length of the carbonyl double bond in the ester group. | ~1.21 Å |

| C-O Bond Length | Length of the single bonds in the ester linkage. | ~1.36 Å |

Conformational Analysis and Molecular Flexibility

For 2-Nitrophenyl 4-butoxybenzoate, flexibility arises from several key rotatable bonds:

The bond connecting the nitrophenyl ring to the ester oxygen.

The bond connecting the carbonyl carbon to the butoxybenzoate ring.

The bonds within the flexible butoxy (-O-C₄H₉) chain.

Theoretical conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure using methods like DFT. This process identifies the low-energy conformers that are most likely to exist at a given temperature. Studies on the general phenyl benzoate moiety indicate that it is a rather flexible unit, with multiple conformations existing within a small energy range (e.g., less than 10 kJ/mol). The presence of the flexible butoxy chain in this compound would further increase the number of possible low-energy conformers. Understanding this flexibility is crucial, as the shape of the dominant conformers influences how the molecules pack together in condensed phases.

Prediction of Optical and Spectroscopic Parameters

Computational methods can predict various optical and spectroscopic properties before a compound is synthesized or measured. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum.

The key parameters obtained from a TD-DFT calculation are:

λ_max: The wavelength of maximum absorption. This is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Oscillator Strength (f): A measure of the intensity of an electronic transition.

These calculations can help predict the color of a compound and understand how modifications to its structure (e.g., changing substituent groups) would alter its optical properties. For this compound, the presence of the nitro group (an electron-withdrawing group) and the butoxy group (an electron-donating group) creates a "push-pull" system that can lead to interesting electronic and nonlinear optical (NLO) properties. Theoretical calculations of polarizability and hyperpolarizability can quantify this NLO response.

Table 2: Example of Predicted Optical and Electronic Parameters

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.1 eV |

| HOMO-LUMO Gap | Energy difference, related to electronic transition energy. | 4.4 eV |

| λ_max (predicted) | Wavelength of maximum UV-Vis absorption. | ~280 - 320 nm |

Theoretical Insights into Mesophase Behavior and Molecular Packing

The tendency of a molecule to form a liquid crystal (mesophase) is intimately linked to its shape, flexibility, and intermolecular interactions. While quantum chemical calculations describe a single molecule, molecular modeling and simulation techniques can provide insights into the collective behavior of many molecules.

A molecule's potential to be a liquid crystal is often related to its aspect ratio (the ratio of molecular length to width). Geometry optimization provides the dimensions of the most stable conformer. For this compound, the elongated shape conferred by the two rings and the butoxy chain suggests that it could exhibit mesogenic behavior.

Molecular dynamics (MD) simulations or molecular packing studies can be used to predict how these molecules might arrange themselves in the solid or liquid crystal state. By placing many molecules in a simulation box and calculating the forces between them, these simulations can predict preferred packing motifs, lattice energies, and even estimate phase transition temperatures. Key factors derived from these simulations include:

Intermolecular Interaction Energies: Quantifying the strength of van der Waals, dipole-dipole, and potential π-π stacking interactions.

Predicted Packing Arrangements: Determining if molecules prefer to align in parallel (nematic-like) or layered (smectic-like) structures.

Radial Distribution Functions: Providing statistical information on the average distances and coordination numbers between molecules.

Theoretical analysis of the molecular electrostatic potential (MEP) surface can also highlight regions of positive and negative charge on the molecule, indicating how molecules are likely to align to maximize favorable electrostatic interactions (e.g., the negative region around the nitro group aligning with positive regions on a neighboring molecule).

Research Applications in Functional Materials and Advanced Organic Synthesis

Liquid Crystalline Materials Research

The investigation of 2-Nitrophenyl 4-butoxybenzoate in the context of liquid crystals often involves its use as a component in mixtures to modify or induce specific mesophases. Its molecular structure, characterized by a degree of rigidity from the phenyl rings and flexibility from the butoxy chain, combined with its polarity due to the nitro group, makes it a candidate for influencing the phase behavior of binary systems.

Research into binary mixtures containing nitrophenyl benzoates has been conducted to explore the formation of mixed mesophases. While specific studies focusing exclusively on the 2-nitro isomer are not extensively detailed in available literature, research on the closely related positional isomer, 4-nitrophenyl-4-n-butoxybenzoate, provides significant insights. In one such study, this non-mesogenic ester was mixed with mesogenic azo-ester compounds to examine the properties of the resulting mixed mesophases. researchgate.net

For instance, a binary system was created using 4-nitrophenyl-4-n-butoxybenzoate (NPBB), which is non-mesomorphic, and the mesogen 4-(4´-n-butoxybenzoyloxy)3-methylphenyl azo-2´´,4´´-dimethylbenzene (BBMPAD). The resulting mixtures were found to exhibit a nematic mesophase, demonstrating that the addition of the nitrophenyl benzoate (B1203000) derivative can be integral to the formation of a stable liquid crystalline phase in the binary system. researchgate.net All four binary systems studied, including those with other mesogens, were mesogenic and showed a nematic phase with threaded or marble textures. researchgate.net

Below is a data table summarizing the components of a representative binary system.

| Component A (Mesogen) | Component B (Nitrophenyl Benzoate) | Resulting Phase |

| 4-(4´-n-butoxybenzoyloxy)3-methylphenyl azo-2´´,4´´-dimethylbenzene (BBMPAD) | 4-nitrophenyl-4-n-butoxybenzoate (NPBB) | Nematic |

The induction of higher-ordered mesophases, such as smectic or helical phases, in a mixture by a compound that does not exhibit these phases in its pure form is a significant area of liquid crystal research. The introduction of a polar, often non-mesogenic, molecule into a nematic host can lead to the stabilization of smectic phases through specific molecular interactions like dipole-dipole interactions.

In studies of various binary mixtures of liquid crystals, the interaction between components with dissimilar molecular structures has been shown to result in the induction of smectic phases, such as the Smectic C (SmC) phase. mdpi.com This phenomenon is often attributed to factors like stacking interactions between aromatic rings, which can enhance the mesomorphic characteristics of the mixture. mdpi.com While direct evidence of this compound inducing smectic or helical phases is not prominent in the reviewed literature, its inherent polarity from the nitro group and its rod-like structure are key characteristics often sought in components for inducing such phases. The steric effects and conformational changes that occur in mixed states are crucial for this phase induction. mdpi.com

The relationship between a molecule's structure and its liquid crystalline behavior is fundamental to the design of new materials. For this compound, several structural features are critical:

Molecular Core: The rigid core is composed of two phenyl rings linked by an ester group (-COO-). This rigidity is a prerequisite for the formation of anisotropic liquid crystal phases.

Terminal Substituents: The flexible 4-butoxy chain (-OC4H9) at one end and the polar 2-nitro group (-NO2) at the other create an asymmetric molecule. The alkoxy chain length influences the melting point and the stability of mesophases.

Optoelectronic Device Development

The electronic asymmetry of this compound, arising from its electron-donating and electron-accepting substituents, makes it a candidate for applications in optoelectronics, particularly in the area of non-linear optics.

Organic materials with significant second-order non-linear optical (NLO) properties are of great interest for developing advanced optoelectronic and photonic devices. mdpi.comnih.gov The key molecular requirement for second-order NLO activity is a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected through a π-conjugated system. researchgate.net

In this compound, the butoxy group acts as a donor and the nitro group as a strong acceptor. This intramolecular charge-transfer characteristic is the source of NLO properties. Polymers containing similar nitrophenyl-based chromophores have been shown to exhibit outstanding and stable Second Harmonic Generation (SHG) effects. mdpi.comnih.gov For example, macroscopic NLO coefficients (χ(2)) in the order of 100-280 pm V−1 have been reported for oriented polymer films containing related push-pull structures. mdpi.comnih.govresearchgate.net The mechanical and chemical properties of such polymers make them promising for integration into optoelectronic devices. mdpi.comnih.gov Organic compounds are often preferred over inorganic materials due to their fast response times and high potential for molecular engineering. nih.gov

The table below presents typical NLO coefficients for polymers containing related chromophores, illustrating the potential for this class of materials.

| Polymer System | NLO Coefficient (χzzz(2)) | NLO Coefficient (χzxx(2)) |

| Poly(2,5-bis(but-2-ynyloxy) Benzoate) with nitrophenyl-based chromophore | ~280 ± 10 pm V−1 | ~100 ± 10 pm V−1 |

Materials used in many optoelectronic applications must be transparent in the visible region of the electromagnetic spectrum. Organic compounds like this compound typically exhibit strong absorption in the UV region due to π→π* electronic transitions within the aromatic rings. mdpi.com This often results in good transparency in the visible range, a critical property for applications such as optical switching.

Furthermore, the presence of the nitroaromatic system can confer photoactive properties. Such molecules can undergo changes in their electronic or physical state upon exposure to light of specific wavelengths. This photoresponsiveness is the basis for developing materials for optical data storage and photoswitching applications. The combination of transparency and photoactivity makes molecules with this structure potential building blocks for advanced photoactive materials.

Lack of Specific Research Findings for "this compound" Prevents Detailed Analysis of its Role in Advanced Organic Synthesis

Despite a thorough search for scientific literature and data, specific information regarding the chemical compound “this compound” remains elusive. As a result, a detailed article on its research applications in functional materials and advanced organic synthesis, as requested, cannot be generated at this time.

The intended scope of the article was to explore the role of "this compound" as a key intermediate in the synthesis of complex molecules, with a specific focus on its utility as a precursor for heterocyclic compounds and as a building block for polycyclic scaffolds. However, without any documented synthesis, characterization, or application of this specific compound, any attempt to detail its role would be purely speculative and would not meet the required standards of scientific accuracy.

While the broader class of nitrophenyl esters has been investigated in various areas of organic chemistry, the specific properties and reactivity of the "this compound" isomer, which would be crucial for determining its potential in forming heterocyclic rings or complex polycyclic systems, are not available. The electronic and steric effects of the ortho-nitro group and the butoxy-substituted benzoate moiety would significantly influence its reactivity in potential cyclization or annulation reactions. Without experimental data, a meaningful discussion of these aspects is not possible.

Therefore, until research on "this compound" is published and made publicly available, a comprehensive and scientifically accurate article on its specific applications in the synthesis of functional materials and complex organic structures cannot be provided.

Future Directions and Emerging Research Avenues for 2 Nitrophenyl 4 Butoxybenzoate

Unexplored Reaction Pathways and Synthetic Transformations

The chemical architecture of 2-Nitrophenyl 4-butoxybenzoate offers several sites for synthetic modification, opening avenues for the creation of novel derivatives with tailored properties. Future research could focus on the following unexplored reaction pathways:

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would yield 2-Aminophenyl 4-butoxybenzoate, a precursor for a wide array of derivatives such as amides, sulfonamides, and diazonium salts. These transformations could lead to the development of new dyes, polymers, or biologically active molecules.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the ester functionality could activate the nitrophenyl ring for nucleophilic aromatic substitution, allowing for the introduction of various substituents.

Ester Cleavage and Derivatization: Selective cleavage of the ester bond could liberate 4-butoxybenzoic acid and 2-nitrophenol (B165410). The carboxylate of 4-butoxybenzoic acid could then be used to form new esters or amides, potentially leading to new liquid crystals or polymers.

Reactions on the Butoxy Chain: The butoxy group, while generally stable, could be a site for functionalization, for example, through selective oxidation or halogenation, to fine-tune the molecule's physical properties.

Enzymatic and Biocatalytic Reactions: The use of nitrophenyl esters as substrates in enzymatic reactions is well-established. researchgate.netnih.govnih.gov Future studies could investigate the interaction of this compound with various enzymes, such as lipases or esterases, to explore its potential as a biocatalytic substrate or an enzyme inhibitor.

A summary of potential synthetic transformations is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitro Reduction | H2, Pd/C or SnCl2, HCl | 2-Aminophenyl 4-butoxybenzoate |

| Ester Hydrolysis | NaOH (aq), heat | 4-Butoxybenzoic acid and 2-Nitrophenol |

| Amidation | R-NH2, coupling agent | N-substituted-4-butoxybenzamides |

| Nucleophilic Aromatic Substitution | Nu- (e.g., RO-, RS-), solvent | Substituted nitrophenyl derivatives |

Advanced Characterization Techniques for Dynamic Behavior

To fully understand the potential applications of this compound, it is crucial to characterize its dynamic behavior at the molecular level. Advanced analytical techniques can provide insights into its conformational flexibility, intermolecular interactions, and response to external stimuli.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational landscape of the molecule. broadinstitute.orgnih.gov This can reveal how the molecule behaves in different solvent environments and how its two aromatic rings orient relative to each other, which is crucial for understanding its potential to form ordered structures like liquid crystals.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can provide information about the through-space proximity of different atoms, helping to elucidate the molecule's preferred conformation in solution.

Rotational Spectroscopy: In the gas phase, high-resolution rotational spectroscopy, combined with quantum-chemical calculations, can determine the precise three-dimensional structure of the molecule with very high accuracy. nih.gov This would provide benchmark data for computational models.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule, which is particularly relevant given the presence of the chromophoric nitro group. This could reveal information about photophysical processes such as intersystem crossing and fluorescence.

The following table outlines potential advanced characterization studies.

| Technique | Information Gained | Potential Significance |

| Molecular Dynamics (MD) | Conformational preferences, solvent effects, intermolecular interactions | Predicting self-assembly behavior and interactions with biological targets |

| 2D NMR (NOESY/ROESY) | Through-space atomic proximities, solution-state conformation | Validating computational models and understanding solution behavior |

| Rotational Spectroscopy | Precise gas-phase molecular structure | Benchmarking theoretical calculations and understanding substituent effects |

| Time-Resolved Spectroscopy | Excited-state dynamics, photophysical pathways | Assessing potential for applications in optoelectronics or as a photosensitizer |

Integration into Novel Functional Systems and Devices

The unique combination of functional groups in this compound suggests its potential for integration into a variety of functional systems and devices.

Liquid Crystals: The elongated, semi-rigid structure of the molecule is a common feature of liquid crystalline materials. The presence of the butoxy chain could promote the formation of mesophases. Future research could involve synthesizing a homologous series with varying alkoxy chain lengths to investigate their liquid crystalline properties.

Molecular Probes and Sensors: The nitrophenyl ester moiety is a well-known chromogenic substrate for various enzymes. The hydrolysis of the ester leads to the release of 2-nitrophenol, which has a distinct color. This property could be exploited to develop colorimetric assays for specific enzyme activities.

Self-Assembling Systems: Some benzoate (B1203000) esters have been shown to self-assemble into chiral nano-assemblies and form gels. rsc.org The interplay of π-π stacking from the aromatic rings and van der Waals interactions from the butoxy chain in this compound could lead to the formation of interesting supramolecular structures.

Precursors for Radiopharmaceuticals: Nitrophenyl esters have been investigated as synthons for the indirect radiofluorination of biomolecules. rsc.orgrsc.org This suggests that this compound could be explored as a precursor for developing novel PET imaging agents.

Computational Predictions for Structure-Function Relationships

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of novel molecules like this compound, thereby guiding experimental efforts. bayer.com

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) can predict its UV-Vis absorption spectrum and other photophysical properties. researchgate.net

Molecular Docking and QSAR: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound. Quantitative Structure-Activity Relationship (QSAR) studies on a series of its derivatives could help in designing more potent analogs.

Predicting Reactivity: Computational methods can be used to model reaction pathways and calculate activation energies for the synthetic transformations proposed in Section 7.1. acs.org This can help in optimizing reaction conditions and predicting the feasibility of new reactions.

Simulating Self-Assembly: Coarse-grained or all-atom MD simulations can be used to predict whether the molecule will self-assemble in solution or in the solid state, and what kind of structures it is likely to form. broadinstitute.orgnih.gov

The table below summarizes potential computational studies.

| Computational Method | Predicted Properties | Experimental Correlation |

| DFT | Electronic structure, vibrational spectra, NMR shifts | IR, Raman, and NMR spectroscopy |

| TD-DFT | UV-Vis absorption, electronic transitions | UV-Vis spectroscopy |

| Molecular Docking | Binding affinity and mode to a target protein | In vitro binding assays |

| MD Simulations | Conformational dynamics, self-assembly propensity | X-ray crystallography, AFM, TEM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.